molecular formula C5H10O3P- B14655440 Ethyl prop-2-en-1-ylphosphonate CAS No. 53621-80-0

Ethyl prop-2-en-1-ylphosphonate

Cat. No.: B14655440
CAS No.: 53621-80-0
M. Wt: 149.10 g/mol
InChI Key: YSAUVMKIAXDWNL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl prop-2-en-1-ylphosphonate (IUPAC name: dithis compound) is an organophosphorus compound characterized by a phosphonate group esterified with two ethyl groups and a propenyl (allyl) substituent. Its molecular formula is C₇H₁₃O₃P, and it is structurally represented as (C₂H₅O)₂P(O)CH₂CH=CH₂. This compound is also known by synonyms such as diethyl allylphosphonate and diethyl(2-propenyl)phosphonate .

Properties

CAS No.

53621-80-0

Molecular Formula

C5H10O3P-

Molecular Weight

149.10 g/mol

IUPAC Name

ethoxy(prop-2-enyl)phosphinate

InChI

InChI=1S/C5H11O3P/c1-3-5-9(6,7)8-4-2/h3H,1,4-5H2,2H3,(H,6,7)/p-1

InChI Key

YSAUVMKIAXDWNL-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(CC=C)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl prop-2-en-1-ylphosphonate can be synthesized through several methods. One common approach involves the reaction of ethyl phosphonic dichloride with prop-2-en-1-ol under basic conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

C2H5PCl2+CH2=CHCH2OHC2H5P(O)(OCH2CH=CH2)+2HCl\text{C}_2\text{H}_5\text{PCl}_2 + \text{CH}_2=\text{CHCH}_2\text{OH} \rightarrow \text{C}_2\text{H}_5\text{P(O)(OCH}_2\text{CH=CH}_2) + 2\text{HCl} C2​H5​PCl2​+CH2​=CHCH2​OH→C2​H5​P(O)(OCH2​CH=CH2​)+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl prop-2-en-1-ylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The ethyl and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium alkoxides or amines can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids and their esters.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Ethyl prop-2-en-1-ylphosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl prop-2-en-1-ylphosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with metabolic pathways by mimicking natural substrates or cofactors.

Comparison with Similar Compounds

Limitations and Notes

Absence of Direct Comparative Studies: The provided evidence lacks explicit research findings (e.g., kinetic data, toxicity profiles, or application-specific studies) comparing these compounds. The analysis above is inferred from structural features and general organophosphorus chemistry principles.

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of Ethyl prop-2-en-1-ylphosphonate to improve yield and purity?

  • Methodological Answer : Reaction conditions (temperature, solvent selection, and catalyst efficiency) should be systematically varied using fractional factorial design to identify optimal parameters. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization can enhance purity. Detailed protocols must include stoichiometric ratios, reaction monitoring (TLC/GC-MS), and characterization data (e.g., 1H^{1}\text{H} and 31P^{31}\text{P} NMR) to validate reproducibility .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 31P^{31}\text{P} NMR confirms phosphonate group integrity, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify vinyl and ethyl substituents.
  • IR Spectroscopy : Peaks near 1200–1250 cm1^{-1} (P=O stretching) and 1600–1650 cm1^{-1} (C=C stretching) are diagnostic.
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric consistency. All data must align with computational predictions (e.g., Gaussian-based simulations) .

Q. How should researchers design experiments to assess the hydrolytic stability of this compound?

  • Methodological Answer : Conduct pH-dependent stability studies (e.g., buffered solutions at pH 2, 7, and 12) under controlled temperatures. Monitor degradation via HPLC or 31P^{31}\text{P} NMR kinetics. Include control experiments (e.g., inert atmosphere vs. aerobic conditions) to isolate hydrolysis pathways. Statistical analysis (e.g., Arrhenius plots) quantifies activation energies .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Use SHELXL for iterative refinement, prioritizing high-resolution datasets. Validate against residual density maps to detect disorder or solvent effects. Cross-check hydrogen atom positions using SHELXH (riding models) vs. independent refinement. Employ Rfree_{\text{free}} cross-validation to avoid overfitting. Discrepancies in bond lengths (>3σ) may require revisiting data collection (e.g., twinning correction) or testing alternative space groups .

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

  • Methodological Answer : Apply graph set analysis (as per Etter’s formalism) to classify donor-acceptor motifs. Use Mercury CSD’s "Packing Similarity" tool to compare interaction geometries (e.g., D···A distances, angles) against Cambridge Structural Database entries. For quantitative analysis, calculate interaction energies via DFT (e.g., B3LYP/6-31G*) or Hirshfeld surface analysis to map intermolecular contacts .

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., Gaussian09/16) at the B3LYP/def2-TZVP level to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Solvent effects can be modeled using the PCM approach. For non-covalent interactions, use SAPT (Symmetry-Adapted Perturbation Theory) or NCI (Non-Covalent Interaction) index analysis. Validate against experimental spectroscopic data (e.g., UV-Vis) .

Q. How should researchers address discrepancies between experimental and simulated NMR spectra of this compound?

  • Methodological Answer : Re-optimize computational models (DFT or ab initio) using solvent-specific parameters (e.g., COSMO for DMSO). Check for conformational flexibility via molecular dynamics (MD) simulations. If shifts deviate >0.5 ppm, verify basis set adequacy (e.g., 6-311++G** vs. cc-pVTZ) and consider relativistic effects for phosphorus. Cross-validate with DEPT and HSQC experiments to resolve signal overlap .

Data Integrity & Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Document all synthetic steps with exact quantities, reaction times, and purification yields. Use IUPAC nomenclature for derivatives and deposit raw data (e.g., NMR FIDs, chromatograms) in open-access repositories. Publish crystallographic data (CIF files) with full refinement parameters. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .

Q. How can researchers mitigate bias in interpreting spectroscopic or crystallographic data?

  • Methodological Answer : Implement blind analysis practices, where raw data are processed without prior knowledge of expected outcomes. Use statistical validation (e.g., χ2^2 tests for crystallographic residuals) and peer verification. For contentious results, conduct independent replication studies or consult collaborative networks (e.g., crystallography consortia) .

Tables for Quick Reference

Technique Key Parameters Application References
31P^{31}\text{P} NMRChemical shift range: 10–30 ppmPhosphonate group verification
Mercury CSDPacking similarity tolerance: 15% RMSDHydrogen bonding pattern analysis
SHELXL RefinementRfree_{\text{free}} threshold: <0.25Crystallographic data resolution
DFT CalculationsB3LYP/6-31G* level, PCM solvent correctionElectronic property simulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.